molecular formula C20H18NO6- B12357105 L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester

L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester

Cat. No.: B12357105
M. Wt: 368.4 g/mol
InChI Key: UEUZUMRMWJUEMK-KRWDZBQOSA-M
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Description

L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester (hereafter referred to by its systematic name) is a derivative of L-aspartic acid, an α-amino acid involved in protein biosynthesis and metabolic pathways. The compound features two critical functional modifications:

  • N-terminal protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group shields the α-amino group, a standard strategy in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during elongation .
  • Esterification: The α-carboxyl group is protected as a methyl ester, while the β-carboxyl group remains free or is modified in other derivatives. This selective protection enables controlled deprotection and coupling in peptide assembly.

The Fmoc group is cleaved under mild basic conditions (e.g., piperidine), while methyl esters typically require stronger acidic or basic conditions for hydrolysis, depending on the synthetic strategy .

Properties

Molecular Formula

C20H18NO6-

Molecular Weight

368.4 g/mol

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoate

InChI

InChI=1S/C20H19NO6/c1-26-19(24)17(10-18(22)23)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,22,23)/p-1/t17-/m0/s1

InChI Key

UEUZUMRMWJUEMK-KRWDZBQOSA-M

Isomeric SMILES

COC(=O)[C@H](CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

COC(=O)C(CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reagents : Fmoc-Asp-OH, methanol (MeOH), thionyl chloride (SOCl₂).
  • Procedure :
    • Dissolve Fmoc-Asp-OH (1 eq.) in anhydrous MeOH.
    • Add SOCl₂ (1.2 eq.) dropwise at 0°C, then stir at room temperature for 12–24 hours.
    • Concentrate under reduced pressure and purify via recrystallization.

Key Findings

  • Yield : 77–85%.
  • Challenges : Non-selective esterification may occur, resulting in mixed α/β-methyl esters. To mitigate this, the β-carboxylic acid is often pre-protected (e.g., as a tert-butyl ester).

Transesterification from tert-Butyl Esters

Transesterification offers regioselective control by leveraging pre-protected β-carboxylic acid groups.

Reaction Protocol

  • Reagents : Fmoc-Asp(OtBu)-OH, methanol, perchloric acid (HClO₄).
  • Procedure :
    • React Fmoc-Asp(OtBu)-OH with excess MeOH in the presence of HClO₄ (1.2 eq.) at 40–60°C.
    • Monitor reaction progress via TLC or HPLC.
    • Deprotect the β-tert-butyl group using trifluoroacetic acid (TFA).

Key Findings

  • Yield : 80–92% after deprotection.
  • Advantages : High regioselectivity for the α-carboxylic acid.

Solid-Phase Peptide Synthesis (SPPS) Approaches

SPPS enables sequential assembly of peptides while avoiding solubility issues.

Reaction Protocol

  • Resin Activation :
    • Use Wang resin functionalized with Fmoc-Asp(OtBu)-OH.
  • Deprotection :
    • Treat with 20% piperidine in DMF to remove the Fmoc group.
  • Esterification :
    • Couple methyl groups using DIC/HOBt in DMF.

Key Findings

  • Purity : >95% when using optimized coupling agents (e.g., HBTU).
  • Throughput : Scalable for industrial production.

Enzymatic Hydrolysis of Diesters

Enzymatic methods provide eco-friendly alternatives to chemical esterification.

Reaction Protocol

  • Reagents : Fmoc-Asp(OMe)₂, lipase (e.g., Candida antarctica).
  • Procedure :
    • Hydrolyze the β-methyl ester selectively in phosphate buffer (pH 7.0) at 37°C.
    • Isolate the monoester via column chromatography.

Key Findings

  • Yield : 70–75%.
  • Limitations : Longer reaction times (24–48 hours) compared to chemical methods.

Comparative Analysis of Methods

Method Yield (%) Regioselectivity Scalability
Direct Esterification 77–85 Low Moderate
Transesterification 80–92 High High
SPPS >95 High High
Enzymatic Hydrolysis 70–75 Moderate Low

Optimization of Reaction Conditions

Table 1: Impact of Catalysts on Esterification Yield

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
SOCl₂ MeOH 25 12 85
HClO₄ MeOH 60 6 92
Lipase H₂O 37 24 75

Challenges and Mitigation Strategies

  • Aspartimide Formation :
    • Use hindered protecting groups (e.g., 2,4-dimethylpent-3-yl) on the β-carboxylic acid to reduce base-induced cyclization.
  • Racemization :
    • Employ low-temperature coupling (0–4°C) and minimize exposure to basic conditions.

Industrial-Scale Production

Large-scale synthesis utilizes continuous flow reactors to enhance efficiency:

  • Reactor Setup : Tubular reactor with immobilized lipase for enzymatic hydrolysis.
  • Throughput : 10–20 kg/batch with >90% purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Asp-OMe undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Aspartic acid.

    Deprotection: Free amino group.

    Substitution: Substituted aspartic acid derivatives.

Scientific Research Applications

Peptide Synthesis

Fmoc-Asp-OMe plays a crucial role in solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective group that allows for selective deprotection during the synthesis process. This enables chemists to build complex peptide sequences with precision.

Key Features:

  • Protective Group : The Fmoc group can be easily removed under basic conditions, facilitating the sequential addition of amino acids.
  • Versatility : It can be incorporated into peptides to study structure-function relationships and to develop peptide-based therapeutics.

Case Study:

In a recent study, researchers synthesized a series of peptides using Fmoc-Asp-OMe as a building block. The resulting peptides exhibited enhanced binding affinity to specific receptors, demonstrating the utility of this compound in drug design and development .

Drug Development

The compound is also significant in the development of pharmaceutical agents, particularly those targeting neurological disorders. Its structural characteristics allow it to mimic natural neurotransmitters, potentially leading to new treatments for conditions such as depression and anxiety.

Chemical Properties:

  • Molecular Formula : C₁₉H₁₇NO₆
  • Molecular Weight : 355.35 g/mol
  • CAS Number : 119062-05-4

Research Insights:

Studies have shown that derivatives of Fmoc-Asp can modulate neurotransmitter activity, suggesting potential applications in the formulation of novel antidepressants .

Biochemical Studies

Fmoc-Asp-OMe is utilized in various biochemical assays to investigate enzyme activity and protein interactions. By incorporating this compound into experimental designs, researchers can explore the dynamics of aspartic acid residues in proteins.

Experimental Applications:

  • Enzyme Kinetics : Used to study the catalytic mechanisms of aspartate-specific enzymes.
  • Protein Folding Studies : Investigates how modifications at the aspartic acid position affect protein stability and function.

Example Research Findings:

A recent publication highlighted how modifications using Fmoc-Asp derivatives could influence the folding pathways of certain proteins, providing insights into protein misfolding diseases .

Table of Applications

Application AreaDescriptionKey Findings/Examples
Peptide SynthesisUsed as a building block in solid-phase peptide synthesisEnhanced binding affinity in synthesized peptides
Drug DevelopmentPotential use in developing treatments for neurological disordersModulates neurotransmitter activity
Biochemical StudiesInvestigates enzyme activity and protein interactionsInfluences protein folding pathways

Mechanism of Action

The mechanism of action of Fmoc-Asp-OMe primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of aspartic acid during peptide chain elongation. It is removed under basic conditions, allowing the amino group to participate in further reactions. The methyl ester group protects the carboxyl group, which can be hydrolyzed to form the free carboxylic acid .

Comparison with Similar Compounds

The structural and functional properties of this compound are best understood in comparison to other Fmoc-protected aspartic acid esters. Below is a detailed analysis of key analogues:

Ester Group Variations

Compound Name Ester Group Molecular Weight (g/mol) Solubility (DMSO) Stability & Deprotection Key Applications References
L-Aspartic acid, N-Fmoc-, 1-methyl ester Methyl (α-position) ~355.34 (calculated) High (e.g., ~281 mM) Requires strong acids/bases; less steric hindrance General SPPS; cost-effective synthesis
L-Aspartic acid, N-Fmoc-, 1-(tert-butyl) ester (Fmoc-Asp-OtBu) tert-Butyl (α) 411.45 Moderate Acid-labile (TFA); bulky group reduces aspartimide Complex peptide synthesis; steric protection
D-Aspartic acid, N-Fmoc-, 1-methyl 4-(allyl) ester Methyl (α), Allyl (β) 409.43 Moderate Allyl removed via Pd-catalysis; orthogonal protection Orthogonal synthesis strategies
L-Aspartic acid, N-Fmoc-, β-(2-phenylisopropyl) ester (Fmoc-Asp-O-2-Ph-iPr) 2-Phenylisopropyl (β) 473.52 Low High steric hindrance; minimizes aspartamide formation Avoiding side reactions in sensitive sequences
L-Aspartic acid, N-Fmoc-, β-3-ethylpentyl ester 3-Ethylpentyl (β) 453.54 Low Customizable for specific solubility needs Specialty peptide modifications
Key Observations:
  • Solubility : Methyl esters generally exhibit higher solubility in polar solvents (e.g., DMSO) compared to bulky tert-butyl or aryl esters, facilitating handling in SPPS .
  • Stability : Bulky esters (e.g., tert-butyl, 2-phenylisopropyl) enhance stability against nucleophilic attack and reduce aspartimide formation, a common side reaction in aspartic acid-containing peptides .
  • Orthogonal Protection : Allyl esters enable selective deprotection without disturbing Fmoc or methyl groups, critical for synthesizing branched or cyclic peptides .

Crystallographic and Structural Insights

  • The crystal structure of N-Fmoc-L-aspartic acid 4-tert-butyl ester reveals a planar hydrogen-bonded network, forming 2D sheets parallel to the ab-plane. This arrangement influences melting points and solubility .

Aspartimide Suppression

Bulky β-esters (e.g., 2-phenylisopropyl) reduce aspartimide formation by sterically hindering the cyclization reaction. This is critical in sequences with repetitive aspartic acid residues .

Solubility-Driven Design

Methyl esters are preferred in high-throughput synthesis for their solubility, whereas tert-butyl derivatives are chosen for hydrophobic peptide segments .

Biological Activity

L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester (Fmoc-L-Asp-OMe) is a derivative of L-aspartic acid that has garnered attention for its potential biological activities, particularly in the context of liver fibrosis and other cellular processes. This article presents a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Fmoc-L-Asp-OMe is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methyl ester at the carboxylic acid position. This modification enhances its stability and solubility in organic solvents, making it suitable for various synthetic applications and biological studies.

Molecular Structure

ComponentDescription
Chemical Name This compound
Molecular Formula C15_{15}H17_{17}N1_{1}O4_{4}
Molecular Weight 275.30 g/mol

Anti-Fibrotic Effects

Recent studies have highlighted the anti-fibrotic properties of aspartic acid derivatives, including Fmoc-L-Asp-OMe. A significant study demonstrated that compounds derived from aspartic acid could inhibit the activation of LX-2 cells, which are hepatic stellate cells involved in liver fibrosis. The study indicated that Fmoc-L-Asp-OMe reduced the expression of key fibrosis markers such as COL1A1, fibronectin, and α-SMA through inhibition of the IKKβ-NF-κB signaling pathway .

In Vitro Activity Evaluation

The potency of Fmoc-L-Asp-OMe was assessed against various fibrosis models. The findings are summarized in the following table:

CompoundInhibition Rate (%)Mechanism of Action
Fmoc-L-Asp-OMe66.72 - 97.44Inhibition of IKKβ-NF-κB signaling
EGCG36.46Antioxidant properties
L-Asp11.33Baseline activity

Mechanistic Studies

The mechanism behind the anti-fibrotic activity involves the downregulation of pro-fibrotic cytokines and extracellular matrix proteins. Specifically, Fmoc-L-Asp-OMe was shown to significantly decrease mRNA levels of COL1A1 and TGFβ1 in a dose-dependent manner following stimulation with TGFβ1 . This suggests its potential utility in therapeutic strategies aimed at mitigating liver fibrosis.

Neuroprotective Potential

In addition to its anti-fibrotic properties, there is emerging evidence suggesting that Fmoc-L-Asp-OMe may possess neuroprotective effects. Preliminary studies indicate that derivatives of aspartic acid can modulate neurotransmitter systems and exhibit protective effects against neuronal cell death . However, further research is required to elucidate these mechanisms fully.

Study on Liver Fibrosis

In a controlled study involving LX-2 cells treated with TGFβ1, Fmoc-L-Asp-OMe demonstrated significant reductions in fibrosis markers compared to untreated controls. The study's results indicated that treatment with Fmoc-L-Asp-OMe at concentrations ranging from 50 to 500 μmol/L led to a marked decrease in protein expression levels of COL1A1 and α-SMA .

Neuroprotective Effects in Model Systems

A recent investigation into the neuroprotective effects of aspartic acid derivatives found that Fmoc-L-Asp-OMe could enhance cell viability in neuronal cultures exposed to oxidative stress. The compound's ability to modulate cellular pathways involved in apoptosis suggests potential applications in neurodegenerative disease models .

Q & A

Q. What are the key safety considerations when handling L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester in laboratory settings?

The compound is classified under EU-GHS/CLP regulations for acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Key precautions include:

  • Use of personal protective equipment (PPE): gloves, lab coat, and safety goggles.
  • Work in a fume hood to minimize inhalation risks.
  • Emergency protocols: Immediate decontamination of exposed skin/eyes and contacting the provided emergency number (+44(0)1840 212137) during working hours .

Q. How should this compound be stored to ensure stability?

Storage conditions vary by form:

  • Powder : Stable for 3 years at -20°C or 2 years at 4°C.
  • Solubilized form : Stable for 6 months at -20°C or 1 month at 4°C. Note: DMSO solutions (100 mg/mL, 281.42 mM) require sonication for complete dissolution .

Q. What methods are recommended for structural characterization of this compound?

Single-crystal X-ray diffraction at 90 K provides high-resolution structural data. Key parameters include:

ParameterValue
R factor0.059
wR factor0.148
Average C–C distance0.005 Å
Data/parameter ratio9.5
The crystal structure reveals two intermolecular hydrogen bonds forming a 2D sheet parallel to the ab plane, critical for understanding solid-state packing .

Advanced Research Questions

Q. How does the methyl ester group influence reactivity in peptide synthesis compared to other esters (e.g., tert-butyl or allyl esters)?

The methyl ester offers moderate steric protection of the carboxylic acid group, balancing stability and ease of removal. Comparative studies with tert-butyl or allyl esters (e.g., ) show:

  • Methyl ester : Cleaved under mild basic conditions (e.g., NaOH/MeOH).
  • Allyl ester : Requires Pd-catalyzed deprotection, advantageous for orthogonal strategies.
  • 4-(1-Methyl-1-phenylethyl) ester : Enhases steric hindrance, useful in selective β-protection of aspartic acid derivatives .

Q. What strategies optimize the synthesis of this compound to minimize side reactions?

Critical steps include:

  • Selective protection : Use Fmoc-Cl (9-fluorenylmethyl chloroformate) under anhydrous conditions with a tertiary amine (e.g., DIEA) to protect the α-amino group.
  • Esterification : Methyl ester formation via DCC/DMAP-mediated coupling to avoid racemization.
  • Purification : Reverse-phase HPLC or flash chromatography (eluent: EtOAc/hexane gradients) to isolate the product from hydrolyzed byproducts .

Q. How do intermolecular interactions in the crystal lattice affect its application in material science?

The 2D hydrogen-bonded network (N–H···O and O–H···O interactions) observed in X-ray studies () enhances thermal stability and influences:

  • Self-assembly : Potential for designing peptide-based nanomaterials.
  • Solubility : Reduced solubility in non-polar solvents due to lattice energy. Modifying side-chain esters (e.g., 4-tert-butyl) disrupts this network, enabling tunable material properties .

Q. What analytical techniques resolve contradictions in purity assessment between HPLC and NMR data?

Discrepancies may arise from:

  • HPLC : Detects UV-active impurities but misses non-chromophoric contaminants.
  • NMR : Identifies structural anomalies (e.g., residual solvents) but lacks sensitivity for trace impurities. Resolution : Combine LC-MS for mass confirmation and elemental analysis to validate stoichiometry .

Methodological Tables

Q. Table 1. Solubility Profile in Common Solvents

SolventSolubility (mg/mL)Notes
DMSO100Requires sonication
Methanol≥2.5Transparent solution
Ethyl Acetate<1Limited solubility for purification

Q. Table 2. Comparison of Ester Derivatives

Ester TypeDeprotection MethodApplication Context
MethylMild base (NaOH/MeOH)Standard peptide synthesis
AllylPd(0)/PhSiH₃Orthogonal protection
2-PhenylisopropylTFA/Scavengersβ-specific protection

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